molecular formula C19H19N5O3 B11111267 [[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate CAS No. 5796-62-3

[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate

Cat. No.: B11111267
CAS No.: 5796-62-3
M. Wt: 365.4 g/mol
InChI Key: SJDRGNOIWBRYIU-UHFFFAOYSA-N
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Description

The compound [[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate is a complex organic molecule featuring a combination of oxadiazole and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.

    Formation of the Carbonimidoyl Group: This step involves the reaction of the oxadiazole derivative with dimethylphenyl isocyanate.

    Esterification: The final step involves the esterification of the intermediate with 4-methylbenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and oxadiazole groups.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amino groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as part of drug development efforts.

Medicine

In medicine, the compound’s derivatives could be investigated for their therapeutic potential, particularly in targeting specific biological pathways.

Industry

In industry, the compound may find applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The carbonimidoyl group may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5796-62-3

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,5-dimethylphenyl)carbonimidoyl]amino] 4-methylbenzoate

InChI

InChI=1S/C19H19N5O3/c1-11-5-8-14(9-6-11)19(25)26-24-18(16-17(20)23-27-22-16)21-15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H2,20,23)(H,21,24)

InChI Key

SJDRGNOIWBRYIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ONC(=NC2=C(C=CC(=C2)C)C)C3=NON=C3N

Origin of Product

United States

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